![molecular formula C15H20ClFN2O3S B4712139 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4712139.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
説明
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of chloride ions across the cell membrane. CFTR(inh)-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder affecting the respiratory and digestive systems.
作用機序
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This prevents the protein from opening and closing, which in turn reduces the flow of chloride ions across the cell membrane. By inhibiting the activity of this compound, this compound(inh)-172 can increase the activity of the defective this compound protein in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to increase the activity of the defective this compound protein in cystic fibrosis patients. This leads to improved chloride ion transport across the cell membrane, which can help to alleviate the symptoms of cystic fibrosis. This compound(inh)-172 has also been shown to have anti-inflammatory effects, which may be beneficial in treating other respiratory diseases.
実験室実験の利点と制限
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 is a well-characterized inhibitor of this compound protein. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This compound(inh)-172 is also relatively easy to synthesize, making it readily available for research purposes. However, the use of this compound(inh)-172 in lab experiments is limited by its specificity for this compound protein. It may not be suitable for studying other ion channels or transporters.
将来の方向性
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 has shown promise as a potential treatment for cystic fibrosis. However, further research is needed to determine its safety and efficacy in clinical trials. Future research may also focus on developing more specific inhibitors of this compound protein, which could have fewer side effects and be more effective in treating cystic fibrosis. Additionally, this compound(inh)-172 may have potential applications in treating other respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
科学的研究の応用
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the this compound gene, which result in the production of a defective this compound protein. This compound(inh)-172 has been shown to increase the activity of the defective this compound protein, leading to improved chloride ion transport across the cell membrane. This can help to alleviate the symptoms of cystic fibrosis, including respiratory and digestive problems.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O3S/c1-2-18-15(20)11-6-8-19(9-7-11)23(21,22)10-12-13(16)4-3-5-14(12)17/h3-5,11H,2,6-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFGHCOYVCLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。